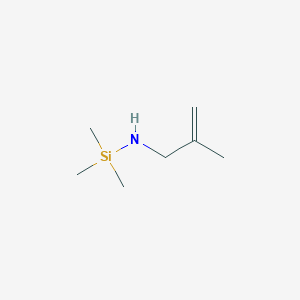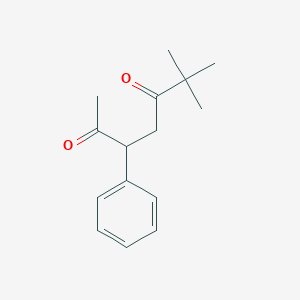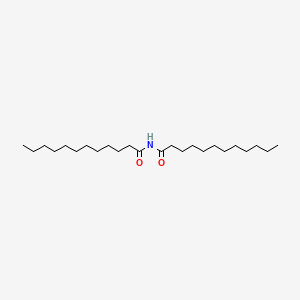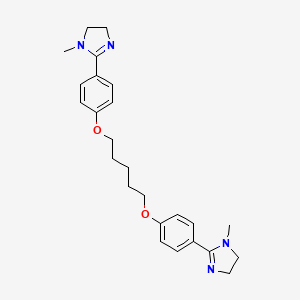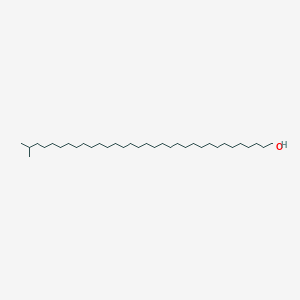
32-Methyltritriacontan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
32-Methyltritriacontan-1-OL is an ultra-long-chain primary fatty alcohol. It is a derivative of tetratriacontan-1-ol, with a methyl group substitution at the 32nd position. This compound has the molecular formula C₃₅H₇₂O and a molecular weight of 508.94560 g/mol . It is known for its significant role in various biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 32-Methyltritriacontan-1-OL typically involves the reduction of the corresponding fatty acid or ester. Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of the corresponding fatty acid methyl ester. This process is catalyzed by metals such as palladium or nickel under high pressure and temperature conditions .
Types of Reactions:
Oxidation: this compound can be oxidized to the corresponding aldehyde and further to the carboxylic acid.
Reduction: It can be reduced to the corresponding alkane.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 32-Methyltritriacontanal and 32-Methyltritriacontanoic acid.
Reduction: 32-Methyltritriacontane.
Substitution: 32-Methyltritriacontyl chloride.
Scientific Research Applications
32-Methyltritriacontan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of long-chain alcohols.
Biology: Investigated for its role in cell membrane structure and function.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics.
Mechanism of Action
The mechanism of action of 32-Methyltritriacontan-1-OL involves its interaction with cell membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms .
Comparison with Similar Compounds
Tetratriacontan-1-ol: The parent compound without the methyl substitution.
Triacontanol: A shorter chain primary fatty alcohol with similar properties.
Comparison: 32-Methyltritriacontan-1-OL is unique due to its methyl substitution, which can influence its physical properties and biological activity. Compared to tetratriacontan-1-ol, it may have different melting points and solubility characteristics. Triacontanol, being shorter, has different applications and biological effects .
Properties
CAS No. |
116271-39-7 |
|---|---|
Molecular Formula |
C34H70O |
Molecular Weight |
494.9 g/mol |
IUPAC Name |
32-methyltritriacontan-1-ol |
InChI |
InChI=1S/C34H70O/c1-34(2)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35/h34-35H,3-33H2,1-2H3 |
InChI Key |
BPCHXYGABPPTGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[{[2-(Pyridin-2-yl)ethyl]azanediyl}bis(methylene)]diphenol](/img/structure/B14294635.png)
![Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester](/img/structure/B14294644.png)
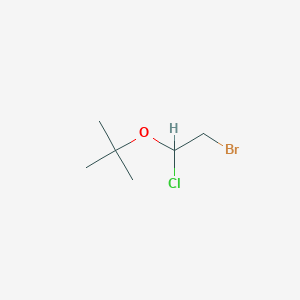

![N~2~,N~4~,N~6~-Tris[(4-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14294654.png)
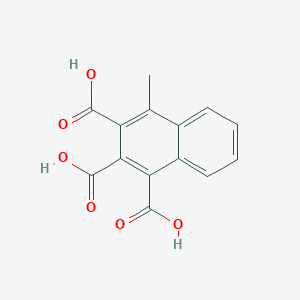
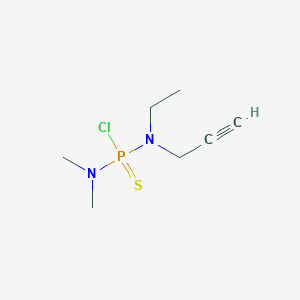
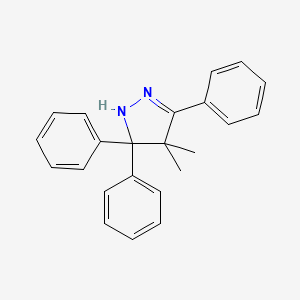
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester](/img/structure/B14294678.png)
![Dibutyl [2-(methylsulfanyl)ethyl]boronate](/img/structure/B14294686.png)
